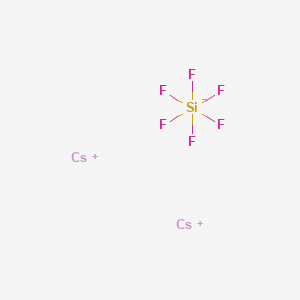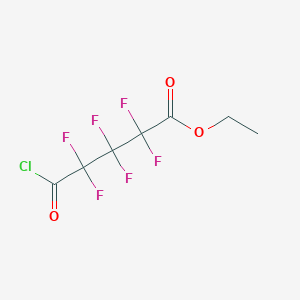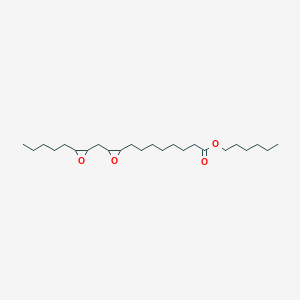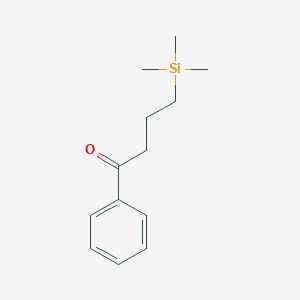
dicesium;hexafluorosilicon(2-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
dicesium;hexafluorosilicon(2-) is a chemical compound with the molecular formula Cs2SiF6. It is known for its unique properties and applications in various fields, including industrial and scientific research. This compound is characterized by the presence of cesium ions and hexafluorosilicate anions, which contribute to its distinct chemical behavior.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dicesium;hexafluorosilicon(2-) typically involves the reaction of cesium fluoride with silicon tetrafluoride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
2CsF+SiF4→Cs2SiF6
This reaction is usually conducted in a dry, inert atmosphere to prevent any unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of dicesium;hexafluorosilicon(2-) involves large-scale processes that ensure high purity and yield. The reaction is carried out in specialized reactors designed to handle the corrosive nature of the reactants and products. The use of advanced purification techniques, such as recrystallization, helps in obtaining high-purity dicesium;hexafluorosilicon(2-).
Analyse Chemischer Reaktionen
Types of Reactions
dicesium;hexafluorosilicon(2-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of silicon and cesium.
Reduction: Reduction reactions can convert the compound into lower oxidation states.
Substitution: The hexafluorosilicate anion can undergo substitution reactions with other anions or ligands.
Common Reagents and Conditions
Common reagents used in the reactions of dicesium;hexafluorosilicon(2-) include strong acids, bases, and oxidizing agents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products Formed
The major products formed from the reactions of dicesium;hexafluorosilicon(2-) depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce higher oxidation states of silicon, while substitution reactions can yield various substituted silicates.
Wissenschaftliche Forschungsanwendungen
dicesium;hexafluorosilicon(2-) has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological effects and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential use in medical applications, such as drug delivery systems.
Industry: It is used in industrial processes, including as a catalyst and in the production of specialized materials.
Wirkmechanismus
The mechanism of action of dicesium;hexafluorosilicon(2-) involves its interaction with molecular targets and pathways. The hexafluorosilicate anion can interact with various metal ions and organic molecules, leading to the formation of stable complexes. These interactions are crucial for its applications in catalysis and material science.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Sodium hexafluorosilicate (Na2SiF6)
- Potassium hexafluorosilicate (K2SiF6)
- Ammonium hexafluorosilicate ((NH4)2SiF6)
Comparison
dicesium;hexafluorosilicon(2-) is unique due to the presence of cesium ions, which impart distinct properties compared to similar compounds with sodium, potassium, or ammonium ions. The cesium ions contribute to the compound’s higher density and different solubility characteristics, making it suitable for specific applications where other hexafluorosilicates may not be as effective.
Eigenschaften
CAS-Nummer |
16923-87-8 |
|---|---|
Molekularformel |
Cs12F6O18Si6-6 |
Molekulargewicht |
407.886 g/mol |
IUPAC-Name |
dicesium;hexafluorosilicon(2-) |
InChI |
InChI=1S/2Cs.F6Si/c;;1-7(2,3,4,5)6/q2*+1;-2 |
InChI-Schlüssel |
BMIVLSYPWIDQLU-UHFFFAOYSA-N |
SMILES |
F[Si-2](F)(F)(F)(F)F.[Cs+].[Cs+] |
Kanonische SMILES |
F[Si-2](F)(F)(F)(F)F.[Cs+].[Cs+] |
Key on ui other cas no. |
16923-87-8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















